molecular formula C11H14BrNO B13044597 (S)-3-(4-Bromobenzyl)morpholine

(S)-3-(4-Bromobenzyl)morpholine

Cat. No.: B13044597
M. Wt: 256.14 g/mol
InChI Key: UMJVZIIQKVJDQP-NSHDSACASA-N
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Description

(S)-3-(4-Bromobenzyl)morpholine is a chemical compound that features a morpholine ring substituted with a 4-bromobenzyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (S)-3-(4-Bromobenzyl)morpholine typically involves the reaction of morpholine with 4-bromobenzyl bromide. The reaction is usually carried out in the presence of a base such as potassium carbonate in an organic solvent like acetonitrile. The reaction conditions often include refluxing the mixture for several hours to ensure complete conversion.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the desired purity of the compound.

Chemical Reactions Analysis

Types of Reactions

(S)-3-(4-Bromobenzyl)morpholine can undergo various types of chemical reactions, including:

    Nucleophilic Substitution: The bromine atom in the 4-bromobenzyl group can be substituted by nucleophiles such as amines or thiols.

    Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the bromine atom to a hydrogen atom, forming the corresponding benzyl derivative.

Common Reagents and Conditions

    Nucleophilic Substitution: Common reagents include sodium azide, potassium thiocyanate, and various amines. The reactions are typically carried out in polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).

    Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are used under mild conditions.

    Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4) can be employed.

Major Products Formed

    Nucleophilic Substitution: Products include azides, thiocyanates, and substituted amines.

    Oxidation: Products include sulfoxides and sulfones.

    Reduction: The major product is the corresponding benzyl derivative.

Scientific Research Applications

(S)-3-(4-Bromobenzyl)morpholine has several scientific research applications:

    Medicinal Chemistry: It is used as a building block in the synthesis of pharmaceutical compounds, particularly those targeting neurological disorders.

    Organic Synthesis: The compound serves as an intermediate in the synthesis of complex organic molecules.

    Biological Studies: It is used in the study of enzyme inhibition and receptor binding due to its structural similarity to biologically active molecules.

    Industrial Applications: The compound is used in the development of agrochemicals and specialty chemicals.

Mechanism of Action

The mechanism of action of (S)-3-(4-Bromobenzyl)morpholine involves its interaction with specific molecular targets, such as enzymes or receptors. The bromobenzyl group can enhance the binding affinity of the compound to its target, leading to inhibition or activation of the target’s function. The morpholine ring provides structural stability and contributes to the overall pharmacokinetic properties of the compound.

Comparison with Similar Compounds

Similar Compounds

    4-Bromobenzyl bromide: A precursor in the synthesis of (S)-3-(4-Bromobenzyl)morpholine.

    4-Bromobenzylamine: Similar in structure but with an amine group instead of a morpholine ring.

    4-Bromobenzyl alcohol: Contains a hydroxyl group instead of a morpholine ring.

Uniqueness

This compound is unique due to the presence of both the bromobenzyl group and the morpholine ring. This combination provides a distinct set of chemical and biological properties, making it valuable in various research and industrial applications.

Properties

Molecular Formula

C11H14BrNO

Molecular Weight

256.14 g/mol

IUPAC Name

(3S)-3-[(4-bromophenyl)methyl]morpholine

InChI

InChI=1S/C11H14BrNO/c12-10-3-1-9(2-4-10)7-11-8-14-6-5-13-11/h1-4,11,13H,5-8H2/t11-/m0/s1

InChI Key

UMJVZIIQKVJDQP-NSHDSACASA-N

Isomeric SMILES

C1COC[C@@H](N1)CC2=CC=C(C=C2)Br

Canonical SMILES

C1COCC(N1)CC2=CC=C(C=C2)Br

Origin of Product

United States

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